Isoprekinamycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

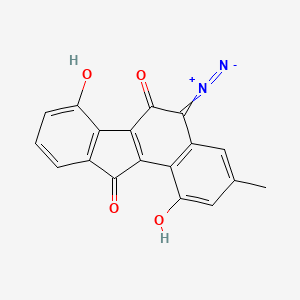

Isoprekinamycin is a natural product found in Streptomyces murayamaensis with data available.

Wissenschaftliche Forschungsanwendungen

Synthesis of Isoprekinamycin

The total synthesis of this compound was first reported through a series of chemical transformations, including a Suzuki coupling reaction followed by anionic cyclization. This method demonstrated the compound's structural novelty and highlighted its enhanced diazonium ion character, which contributes to its biological activity against cancer cells. The synthesis pathway involves the following steps:

- Suzuki Coupling : A brominated AB ring synthon is coupled with a boronate ester to form a diaryl intermediate.

- Cyclization : The intermediate undergoes anionic cyclization to yield the complete structure of this compound.

- Functional Group Manipulations : Further modifications enhance the compound's properties for biological testing .

Anticancer Properties

This compound has shown significant growth inhibitory effects on various cancer cell lines, including CHO (Chinese Hamster Ovary) and K562 (human chronic myelogenous leukemia) cells. The compound exhibits cytotoxicity in the low to submicromolar range, indicating its potential as an anticancer agent .

Table 1: In Vitro Cytotoxicity of this compound Against Cancer Cell Lines

The mechanism of action appears to involve intercalation into DNA, similar to other known anticancer agents like doxorubicin, leading to DNA cleavage and subsequent cell death .

Mechanistic Studies

Recent studies have focused on the interaction of this compound with topoisomerase IIα, an enzyme critical for DNA replication and transcription. This compound acts as an inhibitor rather than a poison, suggesting that it may disrupt DNA processes without causing immediate cell death .

Case Study: EHRLICH Ascites Carcinoma Model

In a mouse model of EHRLICH ascites carcinoma, this compound was administered at varying doses (1 mg/kg). The results indicated a significant reduction in tumor growth compared to control groups, supporting its efficacy as an anticancer therapeutic agent .

Case Study: Sarcoma-180 Model

Similar studies conducted on Sarcoma-180 also demonstrated that this compound effectively inhibited tumor growth at doses of 1 mg/kg, reinforcing its potential in cancer treatment protocols .

Future Directions and Implications

The unique structure of this compound offers opportunities for the development of analogues with enhanced therapeutic profiles. Ongoing research aims to explore:

- Synthesis of Analogues : Developing new derivatives that may exhibit improved selectivity and reduced toxicity.

- Combination Therapies : Investigating the effects of combining this compound with other chemotherapeutic agents to enhance efficacy against resistant cancer types.

- Mechanistic Insights : Further elucidating the molecular mechanisms underlying its anticancer activity will aid in optimizing its application in clinical settings.

Analyse Chemischer Reaktionen

2.2. Reaction Mechanisms

The synthesis involves several key reactions:

-

Hydrolysis of Cyano Group : This reaction converts the cyano group into an amide, facilitating subsequent reactions necessary for diazo formation .

-

Modified Hofmann Rearrangement : This rearrangement is employed to establish the C-N bond at the correct position for diazo group formation .

-

Palladium-Catalyzed Reactions : Recent studies have explored palladium-catalyzed cross-coupling reactions as efficient methods for synthesizing key intermediates in this compound production .

3.1. Key Reaction Steps

The following table summarizes critical reaction steps in the synthesis of this compound:

| Step | Reaction Type | Description | Yield (%) |

|---|---|---|---|

| 1 | Suzuki Coupling | Formation of diaryl intermediate from brominated AB ring and boronate ester | Varies |

| 2 | Dieckmann-Like Cyclization | Cyclization to form ABCD ring structure | Varies |

| 3 | Hydrolysis | Conversion of cyano group to amide | High |

| 4 | Hofmann Rearrangement | Establishment of C-N bond for diazo group formation | Moderate |

| 5 | Functional Group Modifications | Final adjustments to introduce required substituents and enhance solubility | Varies |

3.2. Notable Research Findings

Recent studies have provided insights into the reactivity and bioactivity of this compound:

-

Bioactivity Against Cancer Cells : The synthesized this compound exhibited significant growth inhibitory activity against human erythroleukemic cells (K562), suggesting its potential as an anticancer agent .

-

Enhanced Diazonium Ion Character : Structural studies indicated that intramolecular hydrogen bonding enhances the diazonium ion character of this compound, which may contribute to its biological activity .

Eigenschaften

Molekularformel |

C18H10N2O4 |

|---|---|

Molekulargewicht |

318.3 g/mol |

IUPAC-Name |

5-diazo-1,7-dihydroxy-3-methylbenzo[a]fluorene-6,11-dione |

InChI |

InChI=1S/C18H10N2O4/c1-7-5-9-13(11(22)6-7)14-15(18(24)16(9)20-19)12-8(17(14)23)3-2-4-10(12)21/h2-6,21-22H,1H3 |

InChI-Schlüssel |

OWPHUUBRUYFHMJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C(=C1)O)C3=C(C4=C(C3=O)C=CC=C4O)C(=O)C2=[N+]=[N-] |

Synonyme |

isoprekinamycin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.